N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine
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Overview
Description
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is an organic compound with the chemical formula C10H17N3. It is a derivative of pyridine, featuring a dimethylamino group attached to a propyl chain, which is further connected to a pyridine ring substituted with two amino groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2,5-dimethylpyridine.
Amination: The 2,5-dimethylpyridine undergoes amination with ammonia to form 2,5-diaminopyridine.
Alkylation: The 2,5-diaminopyridine is then alkylated with 3-chloropropyl(dimethyl)amine under basic conditions to yield this compound[][1].
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces N-oxides.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyridine derivatives.
Scientific Research Applications
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine involves its interaction with molecular targets through its amino and dimethylamino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-5-aminopyridine: Similar structure but lacks the propyl chain.
N,N-Dimethyl-2,5-pyridinediamine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is unique due to the presence of the propyl chain with a dimethylamino group, which enhances its solubility and reactivity compared to its analogs. This structural feature allows for more versatile applications in synthesis and coordination chemistry .
Properties
IUPAC Name |
2-N-[3-(dimethylamino)propyl]pyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHORAYJCVKPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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